molecular formula C19H25NO3S B12201745 (3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine

(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine

Cat. No.: B12201745
M. Wt: 347.5 g/mol
InChI Key: DWCVLJVZKQQSPL-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is an organic compound that features both aromatic and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine typically involves the reaction of 3,5-dimethylaniline with 4-butoxy-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for temperature and pH control, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfonic acids or quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, and this compound could be investigated for similar effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its aromatic and sulfonamide groups can impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethylphenyl)sulfonamide: Lacks the butoxy and methyl groups on the second aromatic ring.

    (4-Butoxy-3-methylphenyl)sulfonamide: Lacks the dimethyl groups on the first aromatic ring.

    N-Phenylsulfonamide: A simpler structure with only one aromatic ring.

Uniqueness

(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine is unique due to the presence of both 3,5-dimethyl and 4-butoxy-3-methyl substituents on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other sulfonamide derivatives.

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

4-butoxy-N-(3,5-dimethylphenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-5-6-9-23-19-8-7-18(13-16(19)4)24(21,22)20-17-11-14(2)10-15(3)12-17/h7-8,10-13,20H,5-6,9H2,1-4H3

InChI Key

DWCVLJVZKQQSPL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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